Terguride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Dopamine Function:

Dopamine Receptor Interactions

Studies using in vitro binding techniques have shown that terguride interacts with various dopamine (D) and serotonin (5-HT) receptors in the brain. It has a high affinity for D2, 5-HT1A, 5-HT2, alpha1, and alpha2 receptors, suggesting its potential role in modulating both dopamine and serotonin signaling [].

Behavioral Studies in Animals

Research using animal models has explored the behavioral effects of terguride. At low doses, it induces behaviors like hypomotility and yawning, similar to other D2 agonists, but unlike them, it doesn't cause hyperactivity or stereotypies []. These findings suggest its potential for studying specific aspects of dopamine receptor activation.

Parkinson's Disease Research:

- Prolactin Suppression: Studies have investigated terguride's ability to suppress prolactin, a hormone regulated by dopamine. In Parkinson's disease patients treated with levodopa, terguride significantly lowered prolactin levels, indicating its potential role in managing levodopa-induced hyperprolactinemia, a side effect of the treatment [].

Investigating Vigilance Regulation:

- Electroencephalographic Studies: Research using electroencephalogram (EEG) has explored terguride's effects on brain activity related to vigilance, the state of alertness. In elderly subjects, terguride administration led to changes in EEG patterns suggesting a potential role in normalizing vigilance, possibly by resolving pre-existing abnormalities [].

Discriminative Stimulus Studies:

- Drug Discrimination Training: Studies have used terguride to train animals to differentiate it from other drugs. Rats trained to discriminate terguride from other compounds showed specific responses to the drug, suggesting its potential application in understanding the subjective effects of dopamine receptor activation [].

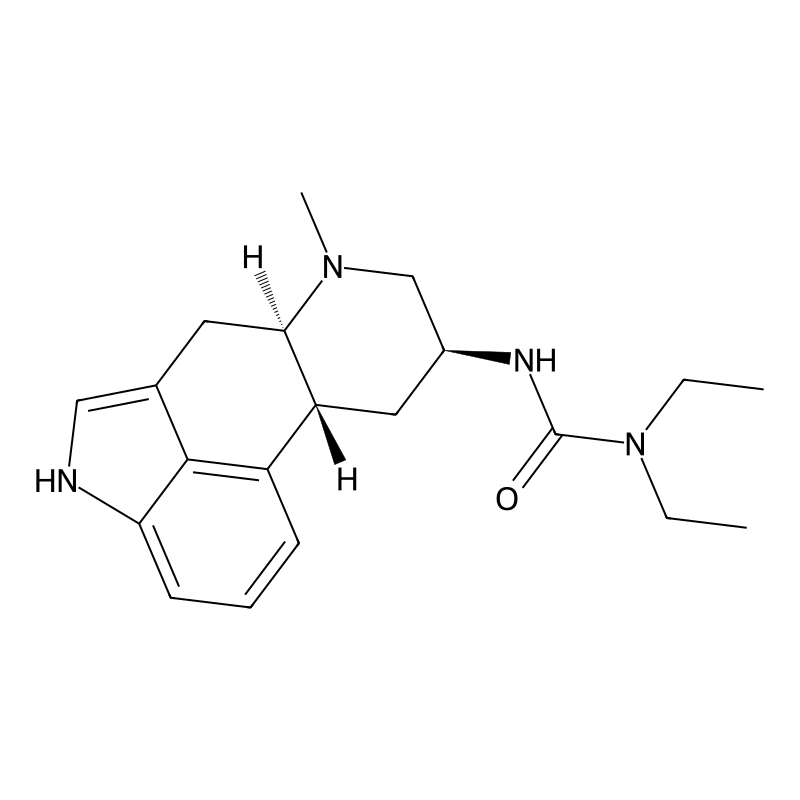

Terguride, also known as trans-dihydrolisuride, is a compound belonging to the ergoline family and is recognized for its pharmacological properties as a serotonin receptor antagonist and dopamine receptor agonist. Its molecular formula is C20H28N4O, with a molecular weight of approximately 340.47 g/mol. Terguride is primarily used in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood, which can lead to various health issues, including infertility and menstrual disorders. The compound functions by antagonizing the serotonin 5-HT2A and 5-HT2B receptors while also acting as an agonist at dopamine D2 receptors, thereby modulating prolactin secretion effectively without inducing significant side effects typically associated with other dopaminergic agents .

Terguride's primary mechanism of action involves its interaction with dopamine and serotonin receptors:

- Dopamine Receptor Agonism: Terguride acts as a partial agonist at dopamine D2 and D3 receptors []. This stimulates dopamine signaling pathways, leading to the inhibition of prolactin secretion from the pituitary gland [].

- Serotonin Receptor Antagonism: Terguride antagonizes serotonin 5-HT2A and 5-HT2B receptors []. This antagonism may contribute to its overall therapeutic effect and potentially reduce side effects compared to other dopamine agonists [].

The biological activity of terguride is characterized by its dual role as both an agonist and antagonist at different receptors. It effectively reduces prolactin levels in patients with hyperprolactinemia by acting on dopamine D2 receptors in the pituitary gland. Furthermore, terguride's antagonistic effect on serotonin receptors contributes to its potential anti-fibrotic and anti-proliferative properties, making it a candidate for treating vascular remodeling associated with PAH. Clinical studies have shown that terguride significantly lowers plasma prolactin concentrations in women while exhibiting good tolerability .

Terguride can be synthesized through multiple methods, often involving complex organic reactions typical of ergoline derivatives. One common synthetic pathway includes the hydrogenation of lisuride, which is an ergot derivative. This process typically requires specific catalysts and controlled conditions to achieve the desired stereochemistry and yield. Advanced techniques such as chromatography may be employed to purify the final product and confirm its structural integrity through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy .

Terguride has several applications in clinical settings:

- Treatment of Hyperprolactinemia: It is primarily used to manage elevated prolactin levels due to various causes, including prolactinoma.

- Potential Use in Pulmonary Arterial Hypertension: Due to its anti-fibrotic properties, terguride has been explored for its potential to reverse vascular remodeling associated with PAH.

- Research

Interaction studies involving terguride have revealed significant insights into its pharmacokinetics and potential drug-drug interactions. For instance, concomitant administration with certain medications can increase serum concentrations of terguride, necessitating careful monitoring. The compound is metabolized predominantly by cytochrome P450 enzymes in the liver, particularly CYP2D6, indicating that drugs affecting this metabolic pathway could alter terguride's efficacy and safety profile .

Terguride shares structural similarities and pharmacological properties with several other compounds within the ergoline family and beyond. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Lisuride | Ergoline derivative | Parkinson's disease treatment | Stronger D2 agonist activity compared to terguride |

| Bromocriptine | Ergoline derivative | Hyperprolactinemia treatment | More pronounced side effects like hyperlocomotion |

| Cabergoline | Ergoline derivative | Prolactinoma treatment | Longer half-life; more potent D2 agonist |

| Pergolide | Ergoline derivative | Parkinson's disease treatment | Associated with cardiac valvulopathy risks |

Terguride's unique profile lies in its balanced agonistic and antagonistic actions at dopamine and serotonin receptors, making it effective for specific therapeutic applications without some adverse effects seen with other ergolines .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (98.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (98.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02C - Other gynecologicals

G02CB - Prolactine inhibitors

G02CB06 - Terguride

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic